(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride
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Overview
Description
(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzodiazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Formation of the dihydrochloride salt: This final step involves the reaction of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride is unique due to its specific structural features, such as the presence of the amino and fluoro groups. These features may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H12Cl2FN3O |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-amino-6-fluoro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H10FN3O.2ClH/c10-5-2-1-3-7-8(5)13-9(14)6(11)4-12-7;;/h1-3,6,12H,4,11H2,(H,13,14);2*1H |
InChI Key |
DNMSKDNIDHFEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C(N1)C=CC=C2F)N.Cl.Cl |
Origin of Product |
United States |
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